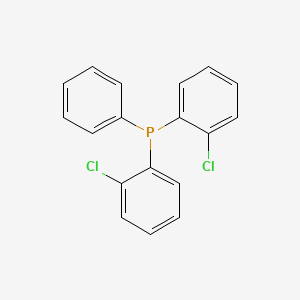

Phosphine, bis(2-chlorophenyl)phenyl-

Description

Electronic and Steric Modulations by Phosphine (B1218219) Ligands

The power of phosphine ligands stems from the ability to independently tune their electronic and steric properties by modifying the substituents on the phosphorus atom. libretexts.orgacs.org

The electronic properties of a phosphine ligand determine its ability to donate or withdraw electron density from the metal center. Electron-donating phosphines increase the electron density on the metal, which can promote key steps in a catalytic cycle, such as oxidative addition. libretexts.orgacs.org Conversely, electron-withdrawing phosphines can facilitate other steps, like reductive elimination. The steric bulk of a phosphine ligand, or the physical space it occupies, also plays a critical role. Bulky ligands can create a specific coordination environment around the metal, influencing the selectivity of a reaction by controlling which substrates can access the catalytic site. libretexts.orgnih.gov This interplay of electronic and steric effects allows for precise control over the reactivity and selectivity of the catalyst. acs.org

To quantify and compare the properties of different phosphine ligands, chemists have developed specific descriptors.

The Tolman Electronic Parameter (TEP) is a measure of a ligand's electron-donating or -withdrawing ability. wikipedia.org It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [Ni(CO)₃L], using infrared spectroscopy. libretexts.orgwikipedia.org More strongly electron-donating ligands lead to more electron-rich metal centers, which results in stronger back-bonding to the CO ligands and a lower ν(CO) frequency. libretexts.orgwikipedia.org

The Cone Angle (θ) , also developed by Tolman, provides a quantitative measure of a ligand's steric bulk. wikipedia.org It is defined as the angle of a cone, with the metal at its apex, that encompasses the entire ligand. libretexts.orgwikipedia.org A larger cone angle indicates a bulkier ligand. libretexts.org

These two parameters allow for the creation of "Tolman maps," which plot the electronic parameter against the cone angle, providing a visual tool for selecting the appropriate ligand for a specific catalytic application. libretexts.org

Table 1: Tolman Electronic Parameters (TEP) and Cone Angles for Selected Phosphine Ligands

| Ligand | TEP (ν(CO) cm⁻¹) | Cone Angle (θ)° |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| P(OPh)₃ | 2085.3 | 128 |

| PCl₃ | 2097.0 | 124 |

Data sourced from various chemical literature. The TEP is measured on Ni(CO)₃L complexes.

Classification of Phosphine Ligands and Relevance to Phosphine, bis(2-chlorophenyl)phenyl-

Phosphine ligands can be classified in several ways, including by their denticity (the number of coordination sites).

Monodentate phosphines: These ligands bind to the metal center through a single phosphorus atom. researchgate.netlibretexts.org They are the most common type and offer great flexibility in catalyst design. Examples include triphenylphosphine (B44618) and trimethylphosphine.

Bidentate and Polydentate phosphines: These ligands contain two or more phosphine donor groups within the same molecule, allowing them to chelate to the metal center. libretexts.orglibretexts.org This chelation often leads to more stable complexes. A well-known bidentate phosphine is 1,2-bis(diphenylphosphino)ethane (B154495) (dppe).

Phosphine, bis(2-chlorophenyl)phenyl- is classified as a monodentate triarylphosphine . Its structure consists of a central phosphorus atom bonded to one phenyl group and two 2-chlorophenyl groups. The presence of both unsubstituted phenyl and substituted chlorophenyl rings makes it an unsymmetrical phosphine ligand. This asymmetry, combined with the electronic and steric influence of the ortho-chloro substituents, makes it a potentially valuable ligand for fine-tuning catalytic systems where precise control over the metal's coordination sphere is required. The steric hindrance provided by the two ortho-chloro groups could influence the regioselectivity or stereoselectivity of catalytic reactions.

Monodentate vs. Multidentate Phosphines

Phosphine ligands can be classified based on the number of phosphorus atoms available for coordination to a metal center.

Monodentate Phosphines: These ligands, such as triphenylphosphine (PPh₃), possess a single phosphorus donor atom and bind to the metal at one site. chemicalbook.com They are often valued for their synthetic accessibility and the structural flexibility they impart to the catalytic complex. chemicalbook.com The coordination of multiple monodentate ligands to a metal center can create a sterically demanding environment that promotes key catalytic steps.

Multidentate Phosphines: Also known as chelating ligands, these contain two (bidentate), three (tridentate), or more phosphorus atoms within a single molecule, allowing them to bind to the metal at multiple sites. This chelation effect generally leads to more stable metal complexes compared to those with monodentate ligands. The geometry of the resulting complex is constrained by the backbone connecting the phosphorus atoms, which can be a critical factor in controlling the stereochemical outcome of a reaction. A well-known example is 1,2-bis(diphenylphosphino)ethane (dppe).

The choice between a monodentate and a multidentate phosphine ligand is highly dependent on the specific catalytic application, as each class offers distinct advantages in terms of stability, activity, and selectivity.

Structural Context of Phosphine, bis(2-chlorophenyl)phenyl- within Tertiary Arylphosphine Chemistry

Phosphine, bis(2-chlorophenyl)phenyl- is a tertiary phosphine, meaning the phosphorus atom is bonded to three organic substituents. Specifically, it is an unsymmetrical triarylphosphine, featuring one phenyl group and two 2-chlorophenyl groups attached to the central phosphorus atom.

The synthesis of such unsymmetrical tertiary phosphines typically involves the sequential reaction of a phosphorus halide, such as dichlorophenylphosphine (B166023) (PhPCl₂), with different organometallic reagents. For instance, PhPCl₂ could first be reacted with one equivalent of a Grignard reagent or an organolithium reagent to form an intermediate chlorophosphine, which is then reacted with a different organometallic reagent to install the second aryl group.

The key structural feature of Phosphine, bis(2-chlorophenyl)phenyl- is the presence of chlorine atoms at the ortho positions of two of the phenyl rings. This substitution has significant electronic and steric implications:

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity. This effect, transmitted through the aromatic ring to the phosphorus atom, reduces the electron-donating ability (basicity) of the phosphine compared to its unsubstituted counterpart, triphenylphosphine.

Steric Effects: The presence of substituents at the ortho position dramatically increases the steric bulk around the phosphorus atom. This steric hindrance influences the ligand's cone angle (a measure of its size) and how it coordinates to a metal center. The bulky nature of ortho-substituted triarylphosphines can be advantageous in catalysis, often promoting the reductive elimination step and stabilizing the catalytically active, low-coordinate metal species.

While specific experimental data for Phosphine, bis(2-chlorophenyl)phenyl- is not extensively documented in readily available literature, its properties can be inferred from related compounds. For example, the ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus nucleus. For triarylphosphines, the chemical shift is influenced by the nature of the aryl substituents. It is expected that the ³¹P NMR signal for Phosphine, bis(2-chlorophenyl)phenyl- would appear in the characteristic region for triarylphosphines, with its exact position reflecting the combined electronic effects of the phenyl and 2-chlorophenyl groups.

The table below compares the properties of related phosphine compounds to provide context for Phosphine, bis(2-chlorophenyl)phenyl-.

| Compound Name | Formula | Molar Mass ( g/mol ) | Key Feature |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Unsubstituted parent triarylphosphine |

| Bis(2-methoxyphenyl)phenylphosphine | C₂₀H₁₉O₂P | 322.33 | Ortho-methoxy substitution (electron-donating) |

| Bis(pentafluorophenyl)phenylphosphine | C₁₈H₅F₁₀P | 442.18 | Highly electron-withdrawing fluoro substituents |

| Bis(diphenylphosphino)methane (dppm) | C₂₅H₂₂P₂ | 384.39 | Bidentate phosphine with a one-carbon linker |

This structural and electronic profile places Phosphine, bis(2-chlorophenyl)phenyl- in a class of bulky, moderately electron-poor ligands. Such ligands are often explored in cross-coupling reactions where a balance of steric bulk and electronic properties is required to achieve high catalytic activity and selectivity.

Structure

3D Structure

Properties

CAS No. |

66185-98-6 |

|---|---|

Molecular Formula |

C18H13Cl2P |

Molecular Weight |

331.2 g/mol |

IUPAC Name |

bis(2-chlorophenyl)-phenylphosphane |

InChI |

InChI=1S/C18H13Cl2P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13H |

InChI Key |

WUUKPOCGPVEOMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phosphine, Bis 2 Chlorophenyl Phenyl and Analogous Arylphosphines

Classical Synthetic Approaches for Tertiary Arylphosphines

The most established and widely utilized methods for preparing tertiary arylphosphines rely on the formation of phosphorus-carbon bonds through nucleophilic substitution reactions. rsc.orgrsc.org These approaches are valued for their universality and the commercial availability of the necessary starting materials.

The reaction between phosphorus halides and organometallic reagents, such as Grignard or organolithium compounds, remains the most universal and broadly applied approach for synthesizing tertiary phosphines. rsc.org This method involves the nucleophilic attack of a carbanionic species, derived from the organometallic reagent, on the electrophilic phosphorus center of a phosphorus halide, leading to the displacement of a halide and the formation of a P-C bond.

For the specific synthesis of Phosphine (B1218219), bis(2-chlorophenyl)phenyl-, a logical route would involve the reaction of dichlorophenylphosphine (B166023) (PhPCl₂) with two equivalents of a 2-chlorophenyl organometallic reagent. This could be 2-chlorophenylmagnesium bromide (a Grignard reagent) or 2-chlorophenyllithium (an organolithium reagent).

Grignard Reagents: The Grignard approach is a cornerstone of phosphine synthesis. nih.govnih.gov These reagents, with the general formula RMgX, are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction of dichlorophenylphosphine with different alkyl and aryl Grignard reagents has been successfully used to prepare a variety of mixed arylalkyl tertiary phosphines. nih.govresearchgate.net Generally, aryl Grignard reagents have been observed to give better conversion rates compared to their aliphatic counterparts under similar conditions. nih.govresearchgate.net

Organolithium Reagents: Organolithium compounds are also among the most common reagents for phosphine synthesis. rsc.orgrsc.org These reagents are highly reactive nucleophiles and strong bases due to the highly polarized nature of the C-Li bond. wikipedia.org Synthesis routes often involve the in situ lithiation of an organic precursor, typically through halogen-lithium exchange or deprotonation, followed by reaction with a chlorophosphine. rsc.orgrsc.org For instance, aryl bromides can be converted to their corresponding organolithium compounds at low temperatures (e.g., -78 °C) using reagents like n-butyllithium, which can then be coupled with a suitable phosphorus halide. acs.org

| Phosphorus Halide | Organometallic Reagent | Product | Yield Range | Reference |

|---|---|---|---|---|

| Chlorodiphenylphosphine (Ph₂PCl) | Methylmagnesium chloride (CH₃MgCl) | Methyldiphenylphosphine | Good (62-86%) | nih.govresearchgate.net |

| Dichlorophenylphosphine (PhPCl₂) | Isopropylmagnesium bromide (ⁱPrMgBr) | Diisopropylphenylphosphine | Moderate (52%) | nih.govresearchgate.net |

| Phosphorus Trichloride (PCl₃) | Phenylmagnesium bromide (PhMgBr) | Triphenylphosphine (B44618) | High | google.com |

| Dichlorophenylphosphine (PhPCl₂) | 2-Chlorophenylmagnesium bromide | Phosphine, bis(2-chlorophenyl)phenyl- | N/A (Proposed) |

A significant practical challenge in the synthesis and handling of tertiary phosphines is their sensitivity to atmospheric oxygen. reddit.com Many phosphines, especially trialkylphosphines, are pyrophoric, while triarylphosphines tend to oxidize to the corresponding phosphine oxide over time. nih.govpitt.edu This oxidation can diminish the yield of the desired P(III) product and complicate purification.

To mitigate this, several specialized handling techniques are employed:

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere, such as dry nitrogen or argon. This is most effectively achieved using a glove box or by employing Schlenk line techniques. reddit.compitt.edu A glove box provides a fully enclosed environment, while a Schlenk line allows for the evacuation of air from glassware and backfilling with an inert gas. pitt.edu

Degassed Solvents: Solvents used in reactions and for storage must be thoroughly dried and degassed to remove dissolved oxygen and moisture. Grignard reagents, for example, react with water, making anhydrous conditions essential. chemguide.co.uk

Storage: Solid phosphines should be stored in tightly sealed containers under an inert atmosphere. reddit.com For long-term storage, sealing the container with paraffin (B1166041) film can provide an additional barrier to air ingress. reddit.com Solutions of phosphines are often stored in specialized bottles with septa (e.g., Sure/Seal™ bottles) that allow for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere. pitt.edu

Borane (B79455) Protection: A common strategy to protect phosphines from oxidation during synthesis and purification is the formation of a phosphine-borane adduct (R₃P·BH₃). rsc.orgrsc.org The borane group can be removed later to liberate the free phosphine. rsc.org

| Technique | Description | Purpose/Advantage |

|---|---|---|

| Glove Box | A sealed container with a controlled inert atmosphere (N₂ or Ar) and integrated gloves. | Provides the most rigorous exclusion of air and moisture for all manipulations. pitt.edu |

| Schlenk Line | A dual manifold that provides both vacuum and a source of inert gas to glassware. | Allows for reactions and transfers to be performed under an inert atmosphere without a glove box. reddit.com |

| Degassing Solvents | Removing dissolved gases (especially O₂) from solvents, often by freeze-pump-thaw cycles or sparging with inert gas. | Prevents unwanted side reactions, particularly oxidation of the phosphine. pitt.edu |

| Borane Adducts | Reacting the phosphine with borane (BH₃) to form a stable R₃P·BH₃ complex. | Protects the P(III) center from oxidation during synthesis and purification; the phosphine can be regenerated later. rsc.orgrsc.org |

Advanced and Diversification Strategies for Arylphosphine Ligands

While classical methods are effective, modern synthetic chemistry has pursued more advanced strategies that allow for the late-stage functionalization of phosphine scaffolds. These methods offer powerful tools for creating structural diversity and fine-tuning ligand properties without requiring a complete de novo synthesis for each new derivative.

A significant advancement in phosphine synthesis is the use of the phosphorus(III) atom itself as a directing group to guide transition-metal-catalyzed C-H activation. nih.govresearchgate.net This strategy enables the selective functionalization of C-H bonds ortho to the phosphine group on an aromatic ring. Rhodium-catalyzed systems, for example, have been developed for the ortho-selective C-H borylation of various commercially available arylphosphines. nih.gov This approach provides a platform for the late-stage modification of readily accessible phosphines, allowing for the introduction of new functional groups at a specific position. nih.govresearchgate.net

Direct arylation is a powerful tool for forming carbon-carbon bonds, and it has been applied to the synthesis of complex phosphine ligands. acs.org Palladium-catalyzed reactions can couple aryl halides or triflates directly with C-H bonds on another aromatic system. acs.org In the context of phosphine synthesis, this can involve the arylation of a phosphine-containing substrate. For example, palladium complexes with phosphine-functionalized N-heterocyclic carbene (NHC) ligands have shown promise in mediating the direct arylation of phenyl halides. acs.org These methods provide alternative and often more atom-economical routes to biaryl phosphine structures compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

This approach has been successfully employed in iridium(III)-catalyzed cross-coupling reactions of arylphosphine oxides with various coupling partners. researchgate.netdntb.gov.ua The phosphine oxide directs the catalyst to an ortho C-H bond, which is then functionalized. researchgate.net A key advantage of this method is the ability to build complex molecular architectures on a stable phosphine oxide scaffold. organic-chemistry.orgorganic-chemistry.org Once the desired functionalization is complete, the phosphine oxide is reduced to the target trivalent phosphine in a final step, often using silane-based reducing agents. acs.org This strategy has been used to synthesize MOP-type ligands and even P-chiral biaryl phosphine oxides through asymmetric C-H activation. acs.orgresearchgate.net

| Substrate (Phosphine Oxide) | Reagent | Catalyst System | Product (Functionalized Oxide) | Reference |

|---|---|---|---|---|

| Diphenylphosphine oxide | Aryl bromide | Pd(OAc)₂/Xantphos | Diarylmethyl phosphine oxide | organic-chemistry.org |

| Arylphosphine oxide | Diazo compound | [IrCpCl₂]₂ | ortho-Alkylated arylphosphine oxide | researchgate.netacs.org |

| Tertiary phosphine oxide | Diarylacetylene | [CpIr(MeCN)₃][SbF₆]₂ / Chiral Amide | P- and axially chiral biaryl phosphine oxide | acs.org |

| Biarylphosphine | Diphenylvinylphosphine oxide | [Rh(OAc)(COD)]₂ / PivOH | Mixed phosphine-phosphine oxide | researchgate.net |

Stereoselective Synthesis of Chiral Analogues

The synthesis of P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, is crucial for their application in asymmetric catalysis. acs.orgnih.gov The effectiveness of these ligands is often superior because the chirality is positioned directly at the metal's coordination sphere. acs.org Several key methodologies have been developed to achieve stereoselectivity in the synthesis of chiral analogues of bis(2-chlorophenyl)phenyl-phosphine.

A primary strategy involves the use of chiral auxiliaries. nih.gov In this approach, a prochiral or racemic phosphorus-containing starting material, such as a dichlorophosphine, is reacted with a stoichiometric amount of a chiral, non-racemic alcohol or thiol, for instance, (-)-menthol or endo-borneol. nih.gov This reaction creates a mixture of diastereomeric intermediates, which, due to their different physical properties, can be separated using standard laboratory techniques like fractional crystallization or column chromatography. nih.govnsf.gov Once a pure diastereomer is isolated, the chiral auxiliary is cleaved and replaced by the desired organic group using an organometallic reagent, often proceeding with predictable stereochemistry (e.g., inversion of configuration) to yield the enantiopure P-stereogenic phosphine. nsf.gov

Another powerful technique is the asymmetric Appel reaction, which can be used for the kinetic resolution of racemic phosphines. In a reported method, a racemic phosphine reacts with a chlorine source and a chiral alcohol, such as (-)-menthol, to form diastereomeric alkoxyphosphonium salts. These salts can be separated, and subsequent reduction with reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) yields the corresponding P-stereogenic phosphines or their stable phosphine-borane adducts.

The use of phosphine-boranes as intermediates is a cornerstone of modern P-chiral phosphine synthesis. nih.govjst.go.jpnih.gov Phosphines readily form stable, air-tolerant adducts with borane (BH₃). nih.gov These phosphine-borane complexes can be synthesized in optically active forms and are amenable to a wide range of chemical transformations without affecting the stereochemistry at the phosphorus center, which is "locked" by the borane group. nih.govresearchgate.net After modifications, the borane protecting group can be stereospecifically removed to release the free, enantiopure phosphine. nih.gov

Metal-catalyzed asymmetric synthesis offers a more direct and efficient route. researchgate.net Methods such as the enantioselective alkylation or arylation of secondary phosphines or phosphine oxides using a chiral transition metal catalyst have been developed. nsf.govnih.gov For example, molybdenum-catalyzed Asymmetric Ring-Closing Metathesis (ARCM) has been successfully applied to desymmetrize prochiral phosphinates and phosphine oxides, creating cyclic P-stereogenic compounds with high enantiomeric excess. nih.gov

Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Phosphines

| Method | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Formation and separation of diastereomeric intermediates. | Well-established and reliable. Applicable to a wide range of phosphines. | Requires stoichiometric amounts of often expensive chiral auxiliaries. Involves multiple steps (addition, separation, removal). | nih.govnsf.gov |

| Asymmetric Appel Reaction | Kinetic resolution of racemic phosphines via diastereomeric phosphonium (B103445) salts. | Innovative approach for resolution. | Efficiency depends on the selectivity of the resolution step. | |

| Phosphine-Borane Intermediates | Protection of the phosphine as a stable borane adduct, allowing for manipulation and stereospecific deprotection. | Intermediates are air-stable and easy to handle/purify. Locks phosphorus stereochemistry. | Requires additional protection and deprotection steps. | nih.govnih.gov |

| Metal-Catalyzed Asymmetric Synthesis | Direct formation of chiral phosphines from prochiral precursors using a chiral catalyst. | Highly atom-economical and efficient. Can generate high enantioselectivities. | Requires development of specific catalysts for different substrate types. | researchgate.netnih.gov |

Late-Stage Diversification Techniques

Late-stage diversification is a powerful strategy that allows for the rapid generation of a library of phosphine ligands from a common, readily available precursor. snnu.edu.cnnih.gov This approach avoids the need for lengthy de novo synthesis for each new analogue and facilitates the fine-tuning of ligand properties. acs.org

A dominant method for the late-stage diversification of arylphosphines is transition-metal-catalyzed C–H activation. acs.orgacs.org In this process, the phosphorus(III) center of the phosphine acts as a directing group, guiding a catalyst (commonly based on rhodium, iridium, or palladium) to selectively functionalize a C–H bond, typically at the ortho-position of an aryl ring. snnu.edu.cnacs.org This strategy has been used to introduce a wide array of functional groups, including alkyl, alkenyl, aryl, boryl, and silyl (B83357) moieties. snnu.edu.cnacs.org The ability to perform these transformations on complex molecular frameworks makes C-H activation an exceptionally efficient tool for creating diverse ligand libraries. snnu.edu.cnacs.org For instance, a dialkylated product can be obtained with high yield by adjusting reaction conditions such as catalyst loading and temperature, offering an on-demand method for diversifying commercially available phosphines. snnu.edu.cn

Another innovative technique involves the nickel-catalyzed formal substitution at the phosphorus center. researchgate.netnih.gov This two-step process begins with the standard alkylation of a tertiary phosphine to form a quaternary phosphonium salt. researchgate.net Subsequently, a nickel catalyst is used to selectively cleave a P-C(aryl) bond, effectively replacing an aryl group (like phenyl) with the newly introduced alkyl group. researchgate.netnih.gov This dearylation reaction is versatile and can be applied to both mono- and bidentate phosphines. A significant advantage is the ability to perform the alkylation and dearylation steps in a one-pot sequence, accelerating access to new derivatives. researchgate.netnih.gov

A complementary strategy for functionalizing bulky phosphines involves an iridium-catalyzed C–H borylation. nih.gov In contrast to phosphorus-directed methods, this approach relies on steric control to introduce boryl groups into positions that are otherwise inaccessible. nih.govresearchgate.net The resulting borylated phosphines are versatile intermediates that can undergo subsequent diversification, for example, through Suzuki-Miyaura cross-coupling reactions, to install various aryl or vinyl substituents. nih.gov

Table 2: Key Late-Stage Diversification Techniques for Arylphosphines

| Technique | Mechanism | Typical Transformation | Key Features | Reference |

|---|---|---|---|---|

| P(III)-Directed C-H Activation | The phosphine group directs a transition metal catalyst to an ortho C-H bond. | Arylation, alkylation, alkenylation, silylation, borylation. | High atom and step economy; enables functionalization of specific positions. | snnu.edu.cnacs.orgacs.org |

| Nickel-Catalyzed Dearylation | Alkylation to a phosphonium salt, followed by Ni-catalyzed cleavage of a P-C(aryl) bond. | Formal exchange of an aryl group for an alkyl group (Ar₂PR → Ar(R')PR). | Can be performed one-pot; provides direct access to alkyl-aryl phosphines from triarylphosphines. | researchgate.netnih.gov |

| Sterically Controlled Borylation | Iridium-catalyzed borylation at sterically accessible positions, followed by cross-coupling. | Introduction of functional groups at positions not ortho to the phosphorus atom. | Orthogonal to P-directed methods; expands the scope of possible substitution patterns. | nih.gov |

Purification Strategies for Phosphine Ligands

The purification of tertiary phosphines is often complicated by their high sensitivity to atmospheric oxygen, which readily converts them into the corresponding phosphine oxides. nih.gov This reactivity necessitates careful handling and the development of robust purification strategies to isolate the desired phosphine in high purity.

A widely adopted and highly effective strategy involves the temporary conversion of the air-sensitive phosphine into a more stable derivative. nih.gov The two most common derivatives used for this purpose are phosphine-boranes and phosphine oxides.

Phosphine-Borane Adducts: Tertiary phosphines react readily with borane (BH₃) to form phosphine-borane complexes. These adducts are typically air-stable, crystalline solids that can be easily purified by standard techniques like column chromatography on silica (B1680970) gel or recrystallization without the risk of oxidation. nih.govnih.govrsc.org After purification, the free phosphine can be regenerated in high yield by treating the adduct with an excess of a suitable amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or by simple filtration. nih.govrsc.org

Phosphine Oxides: In some cases, it is advantageous to deliberately oxidize the entire crude product mixture, converting all phosphine species to their corresponding phosphine oxides. google.com Phosphine oxides are significantly more stable and polar than phosphines, which facilitates their purification by recrystallization or chromatography. nih.govgoogle.com Once the pure phosphine oxide is isolated, it must be reduced back to the tertiary phosphine using a suitable reducing agent, a step that must be carefully controlled to avoid side reactions.

Chromatography remains a central purification technique. For volatile phosphines, gas chromatography (GC), often coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS), is a powerful analytical and sometimes preparative tool. google.comrsc.orgcvuas.de For non-volatile phosphine ligands and their stable derivatives, column chromatography using silica gel or alumina (B75360) is frequently employed. mdpi.comobrnutafaza.hr

Recrystallization is a classic and effective method for purifying solid phosphine ligands or, more commonly, their stable phosphine oxide or phosphine-borane derivatives. nsf.gov

Extraction methods are generally less effective for separating phosphines from other basic organic impurities, such as amines. While amines can be protonated with acid and extracted into an aqueous layer, phosphines are much weaker bases and tend to remain in the organic phase, making separation by this method difficult. sciencemadness.org

Table 3: Overview of Purification Strategies for Phosphine Ligands

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Protection as Borane Adduct | Convert phosphine to an air-stable phosphine-borane, purify, then deprotect. | Protects against oxidation; intermediates are often crystalline and easy to purify via chromatography/recrystallization. | Adds two steps (protection and deprotection) to the synthesis. | nih.govnih.govrsc.org |

| Oxidation and Reduction | Oxidize phosphine to a stable phosphine oxide, purify, then reduce back. | Phosphine oxides are very stable and easy to handle/purify. | Requires an additional reduction step, which can be challenging. | nih.govgoogle.com |

| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel, GC column). | High resolving power for complex mixtures. | Risk of on-column oxidation for free phosphines; can be difficult to separate from similarly polar impurities. | obrnutafaza.hrsciencemadness.org |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Can yield very pure material; scalable. | Only applicable to solid compounds; potential for material loss in the mother liquor. | nsf.gov |

Control of P-C Bond Formation and Stereochemical Integrity in Phosphine Synthesis

The construction of the phosphorus-carbon bond is the fundamental step in phosphine synthesis. st-andrews.ac.ukcapes.gov.br Controlling this process, particularly with respect to the stereochemistry at the phosphorus center, is paramount for the synthesis of P-stereogenic ligands. nih.govnih.gov

Methods for P-C Bond Formation: Several classical and modern methods are employed to form P-C bonds:

Reaction of Organometallics with Halophosphines: This is one of the most traditional and widely used methods. It involves the reaction of a phosphorus electrophile (e.g., PCl₃, R-PCl₂, or R₂-PCl) with a carbon nucleophile, typically an organometallic reagent like a Grignard reagent (R-MgX) or an organolithium compound (R-Li). nih.gov

Metal-Catalyzed Cross-Coupling: Reactions such as the Hirao reaction enable the palladium-catalyzed coupling of H-phosphonates, H-phosphinates, or secondary phosphine oxides with aryl or vinyl halides to form the P-C bond. researchgate.net

Hydrophosphination: This atom-economical method involves the addition of a P-H bond across an unsaturated carbon-carbon double or triple bond. nih.govuvm.edu The reaction can be catalyzed by metals or initiated by radicals or light.

Nucleophilic Substitution: This involves the reaction of a metal phosphide (B1233454) (M-PR₂), a potent phosphorus nucleophile, with a carbon electrophile, such as an alkyl or aryl halide. nih.gov

Maintaining Stereochemical Integrity: A significant challenge in the synthesis of P-stereogenic compounds is controlling and preserving the three-dimensional arrangement of substituents around the phosphorus atom. The phosphorus center in tertiary phosphines is configurationally stable under normal conditions, but can undergo pyramidal inversion at higher temperatures or under certain reaction conditions. libretexts.org

The use of phosphine-boranes is a key strategy for ensuring stereochemical integrity. nih.govnih.gov The coordination of borane to the phosphorus lone pair creates a tetracoordinate phosphorus center that is configurationally locked. nih.gov This allows for chemical manipulations on other parts of the molecule without risking the loss of enantiomeric purity at the phosphorus atom. The subsequent removal of the borane group generally proceeds with retention of configuration, providing reliable access to the enantiopure free phosphine. nih.gov

The chiral auxiliary approach also provides excellent stereochemical control. nih.gov After the diastereomers of the phosphinite or aminophosphine (B1255530) intermediate are separated, the nucleophilic substitution reaction that displaces the auxiliary to form the final P-C bond typically proceeds via a well-defined stereochemical pathway, most commonly with inversion of configuration at the phosphorus center. nsf.govyoutube.com This predictability is crucial for assigning the absolute configuration of the final product.

In some catalytic enantioselective syntheses, stereocontrol is achieved through a dynamic kinetic resolution process. nih.gov In this scenario, a racemic starting material is used, but the chiral catalyst promotes the rapid pyramidal inversion of a key phosphido-metal intermediate. The catalyst then preferentially facilitates the reaction of one of the rapidly equilibrating diastereomeric intermediates, funneling the racemic starting material into a single enantiomer of the product. nih.gov

Furthermore, modern photochemical methods have been shown to proceed with high fidelity. For example, a visible-light-induced C–P coupling of a P-stereogenic phosphine oxide with heteroaryl chlorides was found to be highly enantioretentive, directly yielding chiral products with excellent preservation of the original stereochemistry. nih.gov

Coordination Chemistry of Phosphine, Bis 2 Chlorophenyl Phenyl Metal Complexes

Fundamental Bonding Modes and Ligand Denticity

Phosphine (B1218219) ligands, including bis(2-chlorophenyl)phenylphosphine, primarily bind to metal centers through a sigma (σ) donation of the phosphorus atom's lone pair of electrons to an empty orbital on the metal. ilpi.comyoutube.com This interaction forms a strong metal-ligand bond. Concurrently, a secondary and complementary bonding component involves pi (π) back-donation from filled metal d-orbitals into the empty σ* (antibonding) orbitals of the phosphorus-carbon bonds of the phosphine ligand. ilpi.comyoutube.comreddit.com

The electronic nature of the substituents on the phosphorus atom significantly modulates these bonding characteristics. Electron-withdrawing groups, such as the chloro-substituents in bis(2-chlorophenyl)phenylphosphine, decrease the electron density on the phosphorus atom. This reduction in electron density diminishes the ligand's σ-donating capability. ilpi.com Conversely, the presence of these electronegative groups lowers the energy of the P-C σ* orbitals, enhancing the ligand's ability to accept electron density from the metal via π-backbonding. ilpi.com This interplay allows for the fine-tuning of the electronic environment at the metal center. ilpi.com

While traditionally d-orbitals on phosphorus were considered responsible for π-acceptance, current consensus points to the P-C σ* orbitals as the primary acceptors of electron density from the metal. youtube.com The extent of this π-backbonding can influence the strength of the metal-ligand bond and the reactivity of the complex.

In the absence of other coordinating functionalities within the ligand structure, phosphines like bis(2-chlorophenyl)phenylphosphine typically act as monodentate ligands, binding to a single metal center through the phosphorus atom. This is the most common coordination mode, forming a diverse array of metal complexes. The steric bulk introduced by the two 2-chlorophenyl groups and the phenyl group plays a crucial role in determining the coordination number and geometry of the resulting metal complex.

The coordination of bis(2-chlorophenyl)phenylphosphine as a monodentate ligand is foundational to its role in catalysis, where the lability of other ligands and the creation of vacant coordination sites are often key to the catalytic cycle.

Hemilability is a phenomenon where a multidentate ligand possesses one strong and one weak coordinating group. wwu.eduualberta.ca The weaker bond can reversibly dissociate, creating a vacant coordination site at the metal center, which can then be occupied by a substrate molecule. wwu.eduresearchgate.net This dynamic behavior is of significant interest in catalysis.

While bis(2-chlorophenyl)phenylphosphine itself is a monodentate ligand, the presence of the ortho-chloro substituents introduces the potential for hemilabile behavior in related, specifically designed systems. The chlorine atoms, with their lone pairs of electrons, could potentially act as weak donor groups. In certain geometric arrangements and with appropriate metal centers, it is conceivable that one of the chloro substituents could intramolecularly coordinate to the metal, forming a chelate ring. This M-Cl interaction would likely be weak and easily displaced by a substrate, thus exhibiting hemilability. The study of such P,Cl-chelating systems could offer insights into catalyst design, where the controlled opening and closing of a coordination site can facilitate catalytic transformations. researchgate.net

Complexation with Transition Metals

The versatile electronic properties of bis(2-chlorophenyl)phenylphosphine make it a valuable ligand for a variety of transition metals, with palladium and nickel complexes being particularly well-studied due to their extensive applications in cross-coupling catalysis.

Palladium complexes bearing phosphine ligands are among the most powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. Bis(2-chlorophenyl)phenylphosphine can be readily incorporated into palladium(II) precursors, such as palladium(II) chloride, to form stable square planar complexes of the type [PdCl2(P(C6H4Cl)2(C6H5))2]. wikipedia.orgyoutube.com The synthesis typically involves the reaction of a palladium(II) salt with the phosphine ligand in a suitable organic solvent. wikipedia.orgyoutube.com

The stability of these palladium complexes is influenced by both the electronic and steric properties of the phosphine ligand. The strong σ-donation and moderate π-acceptance of the phosphine contribute to a robust Pd-P bond. mdpi.com The steric bulk of the bis(2-chlorophenyl)phenyl- group can protect the palladium center from undesirable side reactions, such as the formation of palladium black, thereby enhancing the catalyst's longevity. commonorganicchemistry.com These complexes often serve as pre-catalysts, which, upon reduction in the presence of a suitable reagent, generate the catalytically active palladium(0) species. wikipedia.org

Table 1: Representative Palladium Complexes and their Properties

| Complex Formula | Metal Oxidation State | Coordination Geometry | Key Features |

|---|---|---|---|

[PdCl2(P(C6H4Cl)2(C6H5))2] |

+2 | Square Planar | Stable, often used as a pre-catalyst. |

[Pd(P(C6H4Cl)2(C6H5))4] |

0 | Tetrahedral | Catalytically active species in many cross-coupling reactions. |

Nickel complexes of bis(2-chlorophenyl)phenylphosphine also exhibit rich coordination chemistry and catalytic activity. The synthesis of nickel(II) phosphine complexes, such as [NiCl2(P(C6H4Cl)2(C6H5))2], can be achieved by reacting a nickel(II) salt, like nickel(II) chloride hexahydrate, with the phosphine ligand in a solvent such as ethanol (B145695) or isopropanol. wikipedia.orgukessays.comyoutube.com

A noteworthy feature of four-coordinate nickel(II) complexes is the potential for an equilibrium between square planar and tetrahedral geometries. wikipedia.orgresearchgate.net The preferred geometry is influenced by the ligand field strength and steric factors. wikipedia.org The electronic properties of bis(2-chlorophenyl)phenylphosphine, being a moderately strong field ligand, and its significant steric bulk would likely influence this equilibrium.

Nickel(0) complexes, which are the active catalysts in many cross-coupling reactions, can be generated in situ from these nickel(II) precursors by reduction. nih.gov The reactivity of these nickel complexes in catalytic cycles, such as oxidative addition and reductive elimination, is critically dependent on the electronic and steric nature of the phosphine ligand. The electron-withdrawing chloro-substituents in bis(2-chlorophenyl)phenylphosphine can enhance the rate of reductive elimination, a key step in many catalytic cycles.

Table 2: Representative Nickel Complexes and their Properties

| Complex Formula | Metal Oxidation State | Potential Geometries | Key Features |

|---|---|---|---|

[NiCl2(P(C6H4Cl)2(C6H5))2] |

+2 | Square Planar, Tetrahedral | Can exist in equilibrium between these two geometries. |

[Ni(P(C6H4Cl)2(C6H5))4] |

0 | Tetrahedral | The active catalytic species for many transformations. |

Rhodium and Iridium Complexes

Rhodium (Rh) and Iridium (Ir) complexes are central to homogeneous catalysis, and their properties are profoundly influenced by the coordinated phosphine ligands. The synthesis of Rh(I) and Ir(I) complexes with bulky phosphines, such as bis(2-chlorophenyl)phenylphosphine, typically involves reacting the phosphine with dimeric precursors like [RhCl(COD)]₂ (COD = 1,5-cyclooctadiene) or [IrCl(COD)]₂. csic.es This reaction cleaves the chloride bridges to yield monomeric, air-stable square-planar complexes of the type [MCl(phosphine)(COD)]. csic.esnih.gov

In these square-planar d⁸ complexes, the phosphine ligand occupies one coordination site. The large steric bulk imposed by the ortho-chloro substituents on the phenyl rings influences the geometry and reactivity of the complex. For instance, in related iridium dicarbonyl complexes, bulky terphenylphosphines force the flanking aryl groups to position themselves above the metal's coordination plane. csic.es The electron-withdrawing nature of the chlorophenyl groups can also affect the catalytic activity, for example, in transfer hydrogenation reactions, where the electronic properties of the metal center are critical. nih.gov While many phosphine-metal complexes feature a single coordination mode (κ¹-P), hemilabile behavior, where a pendant arene ring can also coordinate to the metal, has been observed with some bulky arylphosphines, particularly with platinum group metals. csic.es

Table 1: Representative Rhodium and Iridium Phosphine Complexes

| Complex Type | Metal (M) | Typical Geometry | Synthesis Precursor | Key Characteristics |

|---|---|---|---|---|

| [MCl(phosphine)(diene)] | Rh, Ir | Square-planar | [MCl(diene)]₂ | Air-stable, formed by chloride bridge cleavage. csic.esnih.gov |

| trans-[MCl(CO)(phosphine)₂] | Rh, Ir | Square-planar | [{MCl(CO)₂}₂] | Rate of reactions like O₂ addition is sensitive to phosphine electronics. rsc.org |

| [Ir(η⁵-Cp)(phosphine)Cl₂] | Ir | Pseudo-octahedral | [{IrCl₂(Cp)}₂] | Demonstrates the coordination of phosphines to half-sandwich complexes. nih.gov |

Gold Complexes

Gold(I) complexes, typically featuring a linear two-coordinate geometry, readily form with phosphine ligands. The synthesis of complexes with bis(2-chlorophenyl)phenylphosphine can be achieved by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand. mdpi.comacademie-sciences.fr This straightforward substitution reaction yields the corresponding linear [AuCl(phosphine)] complex. nih.gov Cationic two-coordinate gold(I)-π complexes can also be generated in situ from [AuCl(phosphine)] precursors. researchgate.net

The properties of these gold complexes are highly dependent on the nature of the phosphine. While simple phosphines form stable complexes, the introduction of additional donor groups can lead to different coordination modes. For instance, a hybrid phosphine-phosphine oxide ligand coordinates differently to Cu(I), Ag(I), and Au(I), with the hard P=O donor having a less effective interaction with the softer Au(I) ion. rsc.org This suggests that the primary interaction for a bis(2-chlorophenyl)phenylphosphine ligand with Au(I) would be through the soft phosphorus donor atom. The electronic properties of the substituents on the phosphine are also critical; studies on dppe [1,2-bis(diphenylphosphino)ethane] analogues showed that electron-withdrawing groups like fluoro-substituents could maintain the antitumor activity of their gold complexes, whereas some electron-donating groups led to inactivity. nih.gov

Gold(III) also forms stable, typically square-planar, complexes with phosphine ligands. mdpi.com These can be synthesized from precursors like [HAuCl₄] or cyclometalated Au(III) compounds, leading to complexes where the phosphine ligand influences the electrochemical properties and stability. nih.govresearchgate.net

Table 2: Common Gold(I) and Gold(III) Phosphine Complex Architectures

| Complex Type | Oxidation State | Typical Geometry | Notable Features |

|---|---|---|---|

| [AuCl(phosphine)] | Au(I) | Linear | Commonly synthesized via ligand substitution on [AuCl(tht)]. academie-sciences.fr |

| [(phosphine)₂Au]⁺ | Au(I) | Linear | Formed from the thermal decomposition of less stable cationic Au(I)-π complexes. researchgate.net |

| [Au(aryl)₃(phosphine)] | Au(III) | Square-planar | Synthesized by replacing labile ligands like tetrahydrothiophene (B86538) (tht). mdpi.com |

Other Transition Metal Systems (e.g., Ru, Pt, Co)

The versatility of phosphine ligands extends to a wide range of other transition metals, including ruthenium (Ru), platinum (Pt), and cobalt (Co).

Ruthenium Complexes: Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a well-known precursor for synthesizing a variety of other Ru(II) complexes through ligand substitution reactions. wikipedia.orgrsc.org The coordination of bulky and electronically-tuned phosphines like bis(2-chlorophenyl)phenylphosphine would proceed similarly, yielding stable octahedral Ru(II) species. The steric and electronic properties of the phosphine ligand are crucial in determining the reactivity and catalytic applications of these complexes, which are notable in fields like photodynamic therapy. nih.gov

Platinum Complexes: Platinum(II) readily forms square-planar complexes with phosphine ligands. The reaction of PtCl₂ with bulky phosphines can result in either a standard κ¹-P coordination or, in some cases, a bidentate κ¹-P,η¹-arene coordination where one of the aryl rings of the phosphine also binds to the metal center. csic.es This hemilability is influenced by the steric profile of the phosphine. The electronic nature of the phosphine substituents also plays a significant role, as seen in complexes with fluorinated arylphosphines. rsc.org

Cobalt Complexes: Cobalt(II) chloride reacts with phosphine ligands in solvents like ethanol to form complexes such as CoCl₂(phosphine)₂. nih.gov These complexes often exhibit tetrahedral geometry. The nature of the phosphine ligand is critical for their application in catalysis, for example, in the stereospecific polymerization of 1,3-butadiene, where the steric hindrance of the phosphine can influence the syndiotacticity of the resulting polymer. nih.gov Cationic cobalt(II) bisphosphine complexes have also been investigated as highly active catalysts for hydroformylation. nih.gov

Influence of Ligand Architecture on Coordination Geometry and Electronic State

The specific arrangement of atoms and functional groups within the bis(2-chlorophenyl)phenylphosphine ligand profoundly dictates the geometry, stability, and reactivity of its metal complexes. Key architectural features include the ortho-substituents, the potential for charged functionalities, and the ligand's conformational flexibility.

Impact of Ortho-Substituents (e.g., 2-chlorophenyl) on Steric Environment and Reactivity

The presence of substituents at the ortho position of the phenyl rings in a triarylphosphine has a pronounced effect on both the steric and electronic properties of the ligand. manchester.ac.uk

Steric Environment: The two 2-chlorophenyl groups in bis(2-chlorophenyl)phenylphosphine significantly increase the steric bulk around the phosphorus donor atom. This steric hindrance is quantitatively described by the Tolman cone angle (θ), which is larger for ligands with bulky ortho-substituents. umb.edu A larger cone angle can limit the number of phosphine ligands that can coordinate to a metal center, potentially favoring the formation of low-coordinate complexes. umb.edu This bulkiness is also known to promote key steps in catalytic cycles, such as reductive elimination. For example, bulky trialkylphosphine ligands are effective in promoting the oxidative addition of otherwise unreactive aryl chlorides to metal centers.

Reactivity and Electronic Effects: The chlorine atoms are electron-withdrawing, which reduces the electron-donating ability of the phosphine ligand. This electronic effect is transmitted through the chemical bonds to the metal center. manchester.ac.uk A less electron-donating phosphine can stabilize metal centers in lower oxidation states by enhancing π-backbonding to the ligand's σ* orbitals. umb.edu However, steric and electronic effects are often intertwined; increasing the steric bulk can alter bond angles at the phosphorus atom, which in turn modifies the electronic properties of the phosphorus lone pair. manchester.ac.uk The interplay of these effects allows for the fine-tuning of a metal catalyst's reactivity for specific chemical transformations. alfa-chemistry.com

Role of Charge in Ligand Backbone on Metal Coordination

Introducing a charge into the backbone of a phosphine ligand dramatically alters its coordination properties compared to neutral analogues. researchgate.net This influence is exerted through both inductive (through-bond) and electrostatic (through-space) effects. nih.gov

Anionic phosphines, such as those containing a borate (B1201080) moiety, are generally considered to be much stronger electron donors than their neutral counterparts. nih.gov This enhanced donor strength can significantly impact the reactivity of the metal center. For example, an anionic phosphine was shown to accelerate the C–F oxidative addition to a Ni(0) center by an order of magnitude compared to even strongly donating neutral phosphines. nih.gov The presence of charged groups can also lead to secondary, supramolecular interactions within the metal's coordination sphere, such as intramolecular hydrogen bonding or Coulombic repulsion, which can further influence ligand association/dissociation equilibria and the stereochemistry of the complex. nih.gov The introduction of charged functionalities can also be used to control the solubility of the resulting metal complex, for instance, increasing its solubility in polar solvents. researchgate.net

Conformational Dynamics of Ligand within Complexes

When a triarylphosphine ligand like bis(2-chlorophenyl)phenylphosphine coordinates to a metal center, it is not static. The three aryl rings (two 2-chlorophenyl and one phenyl) can rotate around the P-C bonds, adopting a preferred conformation to minimize steric strain. This arrangement is often described as a propeller-like structure. nih.gov

The conformational preferences of the coordinated phosphine are governed by a balance of inter-ring and ring-ligand interactions. rsc.org A concept known as "nadir energy planes" has been used to predict the most stable orientation of the phenyl rings in octahedral metal complexes. materials-science.info The favored conformation is achieved by orienting the rings to align with the least sterically hindered regions around the metal center. materials-science.info The analysis of numerous X-ray crystal structures shows that the ligand often tilts to relieve intramolecular steric strain. materials-science.info This dynamic behavior is crucial, as the orientation of the aryl groups creates a chiral pocket around the metal, which can influence the stereoselectivity of catalytic reactions. The rotation of the phenyl rings is not always free and can be influenced by subtle attractive forces, such as CH/π interactions between the ortho-hydrogens of one phenyl ring and the π-system of a neighboring ring. nih.gov

Table 3: Factors Influencing Ligand Conformation in Metal Complexes

| Factor | Description | Consequence |

|---|---|---|

| Intramolecular Steric Strain | Repulsive interactions between the aryl rings and other ligands on the metal center. | Leads to ligand tilting and adoption of a specific propeller-like conformation to minimize repulsion. rsc.orgmaterials-science.info |

| Inter-ring Interactions | Attractive or repulsive forces between the aryl rings of the phosphine ligand itself. | Can involve CH/π interactions that help stabilize a particular rotational conformation of the rings. nih.gov |

| Nadir Energy Planes | A theoretical concept describing regions of lowest steric encumbrance around the metal center. | The phosphine's aryl rings will preferentially orient themselves along these planes to achieve the most stable geometry. materials-science.info |

Characterization of Intermediates in Catalytic Cycles Involving Phosphine, bis(2-chlorophenyl)phenyl- Metal Complexes

A thorough review of available scientific literature reveals a significant gap in the specific area of characterizing catalytic intermediates formed by metal complexes of Phosphine, bis(2-chlorophenyl)phenyl- . While the broader field of coordination chemistry extensively details the role of various phosphine ligands in catalysis, including the isolation and analysis of transient species, specific research focusing on this particular ligand is not readily found in the public domain.

Catalytic cycles, by their nature, involve a series of transient and often highly reactive intermediate species. The characterization of these intermediates is crucial for understanding the reaction mechanism, optimizing catalytic activity, and designing more efficient catalysts. Common techniques employed for such characterization include:

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in the vibrational modes of the ligands and the metal-ligand bonds, offering clues about the bonding and structure of intermediates.

UV-Visible Spectroscopy: Can be used to monitor the electronic transitions within the complex, which often change as the metal center undergoes oxidation state and coordination number changes throughout the catalytic cycle.

Crystallographic Methods:

Mass Spectrometry:

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can be used to detect and identify charged intermediates directly from the reaction mixture, providing valuable information about their mass and composition.

Although no specific data tables or detailed research findings for catalytic intermediates of Phosphine, bis(2-chlorophenyl)phenyl- complexes could be located, the principles of characterization remain the same. For a hypothetical catalytic cycle, one would expect to observe and characterize species such as oxidative addition products, transmetalation intermediates, and reductive elimination precursors. The electronic and steric properties of the bis(2-chlorophenyl)phenyl-phosphine ligand, with its electron-withdrawing chloro-substituents, would undoubtedly influence the stability and reactivity of these intermediates, making their characterization a valuable area for future research.

Catalytic Applications of Phosphine, Bis 2 Chlorophenyl Phenyl Ligands

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions typically employ a transition metal catalyst, most commonly palladium, stabilized by phosphine (B1218219) ligands. The ligands are crucial as they influence the catalyst's stability, solubility, and reactivity by tuning the steric and electronic environment of the metal center.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. The Suzuki-Miyaura, Heck, and Stille reactions are prominent examples, each utilizing different organometallic reagents.

The Suzuki-Miyaura coupling joins an organoboron compound with an organic halide or triflate. youtube.comresearchgate.net It is widely used due to the mild reaction conditions and the commercial availability and low toxicity of the boron reagents. nih.gov The catalytic cycle generally involves oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating these steps.

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is notable for its atom economy and tolerance of a wide variety of functional groups. The mechanism involves the oxidative addition of the halide to Pd(0), insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org

The Stille reaction utilizes an organotin reagent to couple with an organic halide. researchgate.net It is highly versatile due to the stability and reactivity of the organostannane reagents.

For these reactions, tertiary phosphine ligands like bis(2-chlorophenyl)phenylphosphine are expected to form active palladium catalysts. The electron-withdrawing nature of the two chlorophenyl groups would decrease the electron density on the phosphorus atom, which in turn affects the electron-donating ability of the phosphine towards the palladium center. This can influence the rates of oxidative addition and reductive elimination. While specific performance data for bis(2-chlorophenyl)phenylphosphine in these reactions is scarce, the general conditions are well-established.

Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Substrates | Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | Triarylphosphine | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |

| Heck | Aryl Halide + Alkene | Pd(OAc)₂ | Triarylphosphine | Et₃N, K₂CO₃ | DMF, NMP |

| Stille | Aryl Halide + Organostannane | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Triphenylphosphine (B44618) | Often not required | Toluene, THF |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds from aryl halides or triflates and amines. wikipedia.orgwiley.com This reaction has become a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for the synthesis of arylamines. wiley.com The analogous C-O bond formation allows for the synthesis of diaryl ethers.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. wikipedia.orgwiley.com Generally, bulky and electron-rich monodentate phosphine ligands are most effective. These ligands promote the formation of monoligated palladium complexes, which are believed to be the active species, and facilitate the crucial reductive elimination step. While many specialized ligands like XPhos and MorDalPhos have been developed for this transformation, the fundamental principles apply to a broad range of phosphines. researchgate.net

There are isolated reports of Buchwald-Hartwig aminations involving chlorophenyl-substituted substrates, but specific studies employing bis(2-chlorophenyl)phenylphosphine as the ligand are not prominent in the literature. researchgate.net The electronic properties of bis(2-chlorophenyl)phenylphosphine, being less electron-donating than the often-preferred bulky alkyl- or biarylphosphines, might influence its efficacy in this specific transformation.

The active catalyst in many palladium-phosphine systems is a low-valent Pd(0) species, which is often generated in situ from a more stable Pd(II) precursor. Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). commonorganicchemistry.comchemicalbook.com

When a Pd(II) salt is mixed with a phosphine ligand like bis(2-chlorophenyl)phenylphosphine, the phosphine coordinates to the palladium center. In the presence of a reducing agent (which can be a substrate, amine, or solvent), the Pd(II) is reduced to Pd(0), forming the active catalytic species, often formulated as Pd(L)n, where L is the phosphine ligand and n is typically 2.

For example, a common precursor, bis(triphenylphosphine)palladium(II) chloride, is prepared by reacting palladium(II) chloride with triphenylphosphine. chemicalbook.com An analogous complex, [PdCl₂{P(2-ClPh)₂Ph}₂], could conceivably be formed from bis(2-chlorophenyl)phenylphosphine and a palladium salt. Such Pd(II) complexes are typically square planar and serve as stable, air-tolerant sources of the active Pd(0) catalyst. chemicalbook.com

Asymmetric Catalysis

Asymmetric catalysis aims to synthesize chiral molecules with a high excess of one enantiomer over the other. This is typically achieved by using a chiral catalyst, which can be a metal complex bearing a chiral ligand.

Asymmetric hydrogenation is a widely used method to produce enantiomerically enriched compounds by the addition of hydrogen across a double bond of a prochiral substrate. princeton.edursc.org The enantioselectivity of the reaction is controlled by a chiral metal catalyst, often a rhodium or ruthenium complex coordinated to a chiral bisphosphine ligand. princeton.eduyoutube.com

Bis(2-chlorophenyl)phenylphosphine is an achiral molecule as it does not possess a stereocenter or planar/axial chirality. Therefore, in its standard form, it cannot be used as a ligand to induce enantioselectivity in asymmetric hydrogenation. To be applied in this area, the ligand would need to be modified to incorporate a chiral element, for which no examples are readily found in the literature.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. nih.govnih.gov The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex. The enantioselectivity is controlled by the use of chiral ligands, most commonly chiral phosphines. nih.govnih.gov

Similar to asymmetric hydrogenation, the application of bis(2-chlorophenyl)phenylphosphine in asymmetric allylic alkylation is precluded by its achiral nature. A chiral derivative would be necessary to achieve enantiocontrol in this type of transformation.

Other Homogeneous Catalytic Transformations

Phosphine ligands are crucial in industrial hydroformylation and oligomerization processes, primarily for their ability to tune catalyst selectivity and stability. While specific data on Phosphine, bis(2-chlorophenyl)phenyl- is limited in these exact applications, the behavior of related bisphosphine and phenyl-substituted phosphine ligands provides a strong framework for understanding their potential roles.

Hydroformylation: In cobalt-catalyzed hydroformylation, phosphine ligands are added to modify the primary HCo(CO)₄ catalyst. The addition of an electron-donating alkylphosphine ligand generates HCo(CO)₃(PR₃), which, although slower, significantly improves the regioselectivity towards the desired linear aldehyde (L/B ratio of 6-8:1 vs. 1:1 for the unmodified catalyst). nih.gov However, these modified catalysts often require higher temperatures and can suffer from ligand dissociation. nih.gov Cationic cobalt(II) bisphosphine complexes, such as [HCo(CO)ₓ(bisphosphine)]⁺, have emerged as highly active and stable hydroformylation catalysts, even for challenging internal alkenes. nih.gov The chelating nature of the bisphosphine ligand provides remarkable stability, preventing the degradation often seen with rhodium-phosphine catalysts that contain P-Ph groups, especially in the absence of substrate. nih.gov

Oligomerization: In the selective oligomerization of ethylene (B1197577), chromium catalysts paired with diphosphinoamine (PNP) ligands are highly effective. The structure of the ligand backbone and the substituents on the phosphorus atoms have a marked impact on catalyst activity and product distribution (e.g., selectivity for 1-hexene (B165129) vs. 1-octene). bohrium.comresearchgate.net High-throughput screening has identified that both bidentate diphenylphosphine-based ligands and certain alkyl phosphines can be effective for ethylene tri- and tetramerization. bohrium.com Nickel complexes featuring chelating phosphine-based ligands are also used for ethylene oligomerization, producing linear α-olefins. Nickel phosphino (B1201336) phenolate (B1203915) complexes, for instance, tend to produce α-olefins of higher molecular weight compared to related phosphino enolate complexes. rsc.org

The table below shows the performance of different phosphine-ligand systems in ethylene oligomerization.

Table 2: Ethylene Oligomerization using Phosphine Ligand-Metal Complexes

| Metal | Ligand Type | Activator | Key Products | Selectivity |

| Cr | Diphosphinoamine (PNP) | MMAO-3A | 1-Octene | >98 wt% in C8 fraction |

| Cr | P-alkenyl Diphosphinoamine (PNP) | MMAO-3A | 1-Hexene & 1-Octene | Varies with ligand structure |

| Ni | Phenyl-κ²-P,O (Phosphino phenolate) | - | C4-C90 α-olefins | High molecular weight bias |

| Pd | Phosphine-Pyridine | - | α-olefins | Activity varies with ligand bridge |

MMAO-3A: Modified methylaluminoxane

Phosphine-catalyzed cyclization reactions are a powerful tool for constructing cyclic and heterocyclic molecules. nih.gov The catalytic cycle is typically initiated by the nucleophilic addition of the phosphine to an activated multiple bond (e.g., in an allene (B1206475) or alkyne), generating a zwitterionic phosphonium (B103445) intermediate. acs.orgnih.gov This intermediate can then engage in various intramolecular transformations.

Shi and Zhang developed a phosphine-catalyzed intramolecular Rauhut-Currier (RC) reaction to synthesize chiral cyclohexene (B86901) and cyclopentene (B43876) derivatives from bis(enones). nih.gov Using a (R)-BINOL-derived phosphine catalyst, a range of substrates underwent intramolecular cyclization at room temperature, affording the cyclic products in good yields and with high enantioselectivity. nih.gov

Annulation reactions, a subset of cyclizations, are also effectively promoted by phosphine catalysts. These reactions often involve a substrate containing both an electrophilic and a nucleophilic site, which reacts with an allene or another activated species. acs.org For example, phosphine-catalyzed [3+2] annulations of allenoates are widely used to construct five-membered rings like pyrrolines. acs.org

The direct functionalization of C-H bonds is a highly atom-economical synthetic strategy, and phosphine ligands are integral to many transition metal catalysts developed for these processes. greyhoundchrom.com These ligands stabilize the metal center and modulate its reactivity, enabling the cleavage of otherwise inert C-H bonds.

Bis(phosphine) cobalt(III) metallacycles have been shown to promote the directed C(sp²)-H functionalization of arenes and alkenes. nih.govresearchgate.net These cationic complexes can achieve facile ortho-alkylation with high selectivity. The isolation of discrete metallacycle intermediates has provided direct experimental evidence for their role in the C-H activation step. nih.govresearchgate.net Similarly, platinum(II) complexes of amido diphosphine ligands can effectively activate the C-H bond of benzene (B151609) to form a platinum-phenyl species quantitatively. nih.gov

Palladium-catalyzed C-H activation is another prominent area. While many systems use phosphine ligands, phosphine-free methods have also been developed. For instance, the direct C-arylation of azoles with aryl bromides can be achieved with a palladium catalyst using pivalic acid as a cocatalyst, where the pivalate (B1233124) anion is thought to assist in the C-H activation step. researchgate.net Iron, a more earth-abundant and less expensive metal, is also a promising catalyst for C-H activation reactions, such as the direct coupling of benzene with aryl iodides. greyhoundchrom.com

The influence of phosphine ligands, including structures related to Phosphine, bis(2-chlorophenyl)phenyl-, on catalyst activity and selectivity is multifaceted, stemming from their electronic and steric properties.

General Mechanism of Nucleophilic Phosphine Catalysis: The process typically begins with the nucleophilic addition of a tertiary phosphine to an electron-deficient starting material (e.g., an alkene, allene, or alkyne). acs.orgnih.gov This forms a reactive zwitterionic intermediate, such as a β-phosphonium enolate or a phosphonium dienolate. nih.gov This intermediate is the linchpin of the catalytic cycle and can act as a Brønsted base, a nucleophile, or engage in further rearrangements and additions before eliminating the phosphine catalyst to release the final product. nih.gov

Influence on Catalyst Activity and Selectivity: Several key ligand properties dictate the performance of the resulting catalyst:

Electronic Effects: The electron-donating ability (σ-donation) of the phosphine ligand is critical. In cobalt-catalyzed hydroformylation, increased σ-donation enhances the hydricity of the metal-hydride, but can also increase undesired hydrogenation of the alkene substrate to an alkane. nih.gov In rhodium catalysts, phosphines with electron-withdrawing groups can be prone to degradation. nih.gov

Steric Effects: The steric bulk of the phosphine ligand is a powerful tool for controlling selectivity. In the Shell process for hydroformylation, sterically bulky alkylphosphines are used to favor the formation of linear aldehydes. nih.gov In oligomerization, steric properties of the ligand influence the product distribution. bohrium.com

Bite Angle: For chelating bisphosphine ligands, the natural bite angle (P-M-P angle) significantly impacts catalytic activity and selectivity. researchgate.net A constrained bite angle can influence the coordination geometry around the metal center, which in turn affects the accessibility of substrates and the energetics of transition states. rug.nl

Chelate Stability: The stability of the chelate ring in bisphosphine ligands is crucial for catalyst longevity. In cationic Co(II) hydroformylation catalysts, the strong chelation of the bisphosphine ligand prevents dissociation and subsequent catalyst degradation, a common problem with monodentate phosphines or less stable chelates. nih.gov

Trans Influence: In square planar complexes, the ligand trans to another ligand can influence its bonding to the metal. A phosphine's strong trans influence can weaken the bond of the ligand opposite to it, which can be a key factor in catalytic cycles involving ligand dissociation or substrate binding. researchgate.net

These factors are interconnected, and the optimal ligand for a specific catalytic transformation is often a carefully tuned balance of these electronic and steric properties.

Role in Heterogeneous Catalysis

extensive search of scientific literature and chemical databases reveals no specific documented applications of Phosphine, bis(2-chlorophenyl)phenyl- in heterogeneous catalysis. While phosphine ligands, in general, are crucial in various catalytic processes, information regarding the heterogenization of this particular phosphine is not publicly available.

The field of heterogeneous catalysis often involves the immobilization of homogeneous catalysts, such as metal-phosphine complexes, onto solid supports. This approach aims to combine the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous catalysts. Techniques for immobilizing phosphine ligands include anchoring them to polymers, silica (B1680970), or metal-organic frameworks (MOFs).

However, research and application data for "Phosphine, bis(2-chlorophenyl)phenyl-" in such systems have not been reported. The specific steric and electronic properties conferred by the two 2-chlorophenyl groups and one phenyl group may influence its potential as a ligand in heterogeneous systems, but without experimental data, any discussion remains speculative.

Given the absence of research findings, no data tables or detailed catalytic results can be provided for the role of Phosphine, bis(2-chlorophenyl)phenyl- in heterogeneous catalysis.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing organophosphorus compounds, offering precise information about the phosphorus atom and the surrounding organic framework.

Phosphorus-31 NMR is exceptionally sensitive for the direct observation of the phosphorus nucleus. The chemical shift (δ) of the ³¹P signal is highly indicative of the coordination state and electronic environment of the phosphine (B1218219). For the free bis(2-chlorophenyl)phenylphosphine ligand, the ³¹P NMR spectrum exhibits a single resonance typically in the range of -29.6 to -30.1 ppm. This value is characteristic of a trivalent phosphine.

Upon coordination to a metal center, a significant downfield shift, known as a coordination shift, is observed. For instance, in a palladium(II) complex, the ³¹P signal for the coordinated bis(2-chlorophenyl)phenylphosphine ligand shifts dramatically to approximately 20.8 ppm. This large shift confirms the successful binding of the phosphine to the metal.

Table 1: Comparative ³¹P NMR Chemical Shifts

| Compound/Complex | Chemical Shift (δ), ppm | State |

|---|---|---|

| bis(2-chlorophenyl)phenylphosphine | -30.1 | Free Ligand |

¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The spectra for bis(2-chlorophenyl)phenylphosphine are complex, showing a series of overlapping multiplets in the aromatic region (typically 7.0-8.0 ppm in ¹H NMR) corresponding to the phenyl and 2-chlorophenyl groups. The integration and splitting patterns of these signals are consistent with the 13 unique protons in the aromatic structure.

Similarly, the ¹³C NMR spectrum displays the expected number of signals for the aromatic carbons. When the phosphine is incorporated into a metal complex, the signals for the carbon atoms closest to the phosphorus atom (ipso-carbons) are most affected, often showing changes in their chemical shifts and exhibiting coupling to the ³¹P nucleus (J-coupling), which provides further evidence of the ligand's structure and binding.

For complex molecules such as metal complexes of bis(2-chlorophenyl)phenylphosphine, one-dimensional NMR spectra can be difficult to interpret fully due to signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and provide definitive structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the individual phenyl and chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the different aromatic rings through the phosphorus atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the three-dimensional conformation and stereochemistry of the ligand when coordinated to a metal center.

While specific 2D NMR data sets for bis(2-chlorophenyl)phenylphosphine are not detailed in foundational literature, the application of these techniques is a standard and essential methodology for the unambiguous structural characterization of its complex derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. This technique was successfully used to determine the structure of a palladium(II) complex incorporating the bis(2-chlorophenyl)phenylphosphine ligand.